Seneciocannabine

Descripción general

Descripción

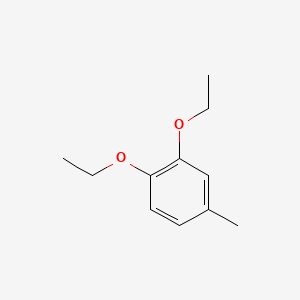

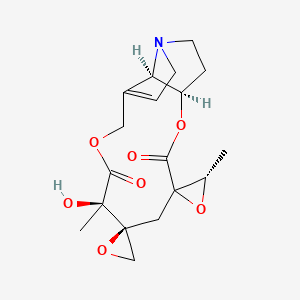

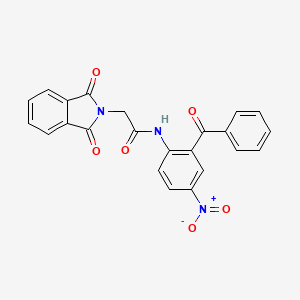

Seneciocannabine is a medicinal compound with potential anticancer properties. It is a protein kinase inhibitor that has been shown to inhibit the cell cycle and induce apoptosis in human tumor cells . Seneciocannabine has been traditionally used in Chinese medicine for its anti-inflammatory and pain-relieving properties .

Aplicaciones Científicas De Investigación

Gastroprotective Effects

Research on Senecio candicans has demonstrated significant gastroprotective effects. A study found that the aqueous leaf extract of this plant showed comparable gastroprotective effects to Omeprazole in experimental ulcer models. This activity is attributed to the antioxidant constituents present in the extract, underscoring the traditional use of Senecio candicans for gastric ulcer treatment. The study calls for further research to ensure the safe dosage due to the presence of potentially harmful pyrrolizidine alkaloids (Hariprasath, Raman, & Nanjian, 2012).

Anti-inflammatory and Hepatotoxic Properties

Comparison studies of Senecio cannabifolius and its variety for their chemical profiles revealed that while Senecio cannabifolius contains higher levels of anti-inflammatory active constituents, its variety S. cannabifolius var. integrifolius has higher levels of hepatotoxic pyrrolizidine alkaloids. This suggests a nuanced understanding is required when selecting raw materials for traditional medicine products like Feining granule, which is used for treating respiratory diseases (Chen et al., 2015).

Plant-defensive Sesquiterpenoids

Senecio species, known for their traditional use in wound healing and anti-inflammatory properties, contain sesquiterpenoids with potential biopesticide applications. These compounds exhibit toxicity to livestock but offer defense against pests, illustrating a dual role in plant survival and agricultural applications (Portero et al., 2012).

Antioxidant and Anti-Infectious Properties

Senna plants, closely related to Senecio, have been studied for their antioxidant and anti-infectious properties, suggesting a broader spectrum of potential health benefits from compounds found in these related genera. These effects contribute to the health-promoting activities of Senna plant extracts, highlighting the importance of phytochemicals in treating metabolic syndromes and as potential ingredients in functional foods (Alshehri et al., 2022).

Chemical Conversion to Senecicannabine

Senecicannabine was derived from seneciphylline through chemical conversion, showcasing the chemical versatility and potential for creating specific compounds with desired biological activities from Senecio alkaloids. This process not only contributes to our understanding of the chemical diversity within the Senecio genus but also opens up possibilities for the development of new pharmaceuticals (Asada & Furuya, 1984).

Safety And Hazards

Direcciones Futuras

The future directions for research on Seneciocannabine and other cannabinoids likely involve further exploration of their therapeutic potential, as well as continued investigation into their mechanisms of action . As our understanding of these compounds grows, so too will our ability to harness their benefits for medical and therapeutic use.

Propiedades

InChI |

InChI=1S/C18H23NO7/c1-10-18(26-10)8-17(9-24-17)16(2,22)14(20)23-7-11-3-5-19-6-4-12(13(11)19)25-15(18)21/h3,10,12-13,22H,4-9H2,1-2H3/t10-,12+,13+,16-,17-,18?/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFQUYMOUGXPEW-SAUXSIBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(O1)CC3(CO3)C(C(=O)OCC4=CCN5C4C(CC5)OC2=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2(O1)C[C@]3(CO3)[C@@](C(=O)OCC4=CCN5[C@H]4[C@@H](CC5)OC2=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801002271 | |

| Record name | 12-Hydroxy-15,20-dihydro-13,19:15,20-diepoxysenecionan-11,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Senecicannabine | |

CAS RN |

81855-31-4 | |

| Record name | Senecicannabine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081855314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Hydroxy-15,20-dihydro-13,19:15,20-diepoxysenecionan-11,16-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-Benz[de]anthracen-7-one, 3-chloro-](/img/structure/B1607244.png)